molecular formula C19H16Cl2N2O3S B295516 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B295516
M. Wt: 423.3 g/mol
InChI Key: DOYUOSAPVFNVJG-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, also known as DMT1, is a synthetic compound that has gained attention in the scientific community for its potential use in medical research. This compound has been found to have a unique mechanism of action and has shown promising results in various laboratory experiments. In

Mechanism of Action

5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one works by inhibiting the activity of an enzyme called thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting this enzyme, this compound disrupts the redox balance in cancer cells, leading to oxidative stress and ultimately cell death. This unique mechanism of action makes this compound a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the activity of various enzymes involved in cellular metabolism, leading to a decrease in energy production and ultimately cell death. In addition, this compound has been found to induce DNA damage in cancer cells, leading to cell cycle arrest and ultimately cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for cancer treatment. This compound has also been found to have low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. One area of focus is the optimization of the synthesis method to produce higher yields and purity. Another area of focus is the development of more efficient delivery methods for this compound, such as nanoparticles or liposomes. In addition, further research is needed to determine the efficacy of this compound in vivo and its potential for use in clinical trials. Overall, the unique mechanism of action and promising results in lab experiments make this compound a promising candidate for further research in the field of cancer treatment.

Synthesis Methods

The synthesis of 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 4-methylphenoxyethanol in the presence of a base to form the corresponding ether. This ether is then reacted with thiosemicarbazide and a cyclization agent to form the desired compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been found to have potential applications in medical research, particularly in the field of cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce cell death in cancer cells, making it a promising candidate for further research.

Properties

Molecular Formula

C19H16Cl2N2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

(5Z)-2-amino-5-[[3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C19H16Cl2N2O3S/c1-11-2-4-13(5-3-11)25-6-7-26-17-14(20)8-12(9-15(17)21)10-16-18(24)23-19(22)27-16/h2-5,8-10H,6-7H2,1H3,(H2,22,23,24)/b16-10-

InChI Key

DOYUOSAPVFNVJG-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)Cl

SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl

Origin of Product

United States

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